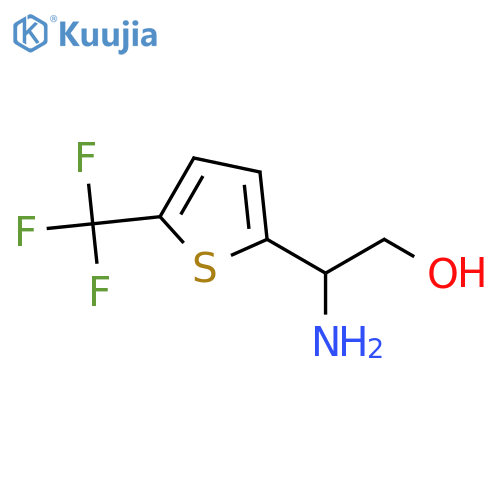

Cas no 1270515-13-3 (2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol)

2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol

- 2-amino-2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-ol

-

- インチ: 1S/C7H8F3NOS/c8-7(9,10)6-2-1-5(13-6)4(11)3-12/h1-2,4,12H,3,11H2

- InChIKey: ZETSDPKXXFXKPR-UHFFFAOYSA-N

- SMILES: C(C1=CC=C(S1)C(F)(F)F)(N)CO

2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1934263-0.25g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 0.25g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1934263-1.0g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 1g |

$1801.0 | 2023-06-02 | ||

| Enamine | EN300-1934263-0.1g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 0.1g |

$930.0 | 2023-09-17 | ||

| Enamine | EN300-1934263-2.5g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 2.5g |

$2071.0 | 2023-09-17 | ||

| Enamine | EN300-1934263-10g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 10g |

$4545.0 | 2023-09-17 | ||

| Enamine | EN300-1934263-0.5g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 0.5g |

$1014.0 | 2023-09-17 | ||

| Enamine | EN300-1934263-5.0g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 5g |

$5221.0 | 2023-06-02 | ||

| Enamine | EN300-1934263-0.05g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 0.05g |

$888.0 | 2023-09-17 | ||

| Enamine | EN300-1934263-1g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 1g |

$1057.0 | 2023-09-17 | ||

| Enamine | EN300-1934263-5g |

2-amino-2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-ol |

1270515-13-3 | 5g |

$3065.0 | 2023-09-17 |

2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-olに関する追加情報

Introduction to 2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol (CAS No. 1270515-13-3)

2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol, identified by its CAS number 1270515-13-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of both amino and trifluoromethyl substituents, contribute to its unique chemical properties and make it a promising candidate for further investigation.

The molecular structure of 2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol consists of a thiophene ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 5-position. Additionally, an ethyl alcohol moiety is attached at the 2-position of the thiophene ring. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it a valuable feature in drug design.

In recent years, there has been growing interest in thiophene-based compounds due to their broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The presence of the amino group in 2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol suggests potential for further derivatization, allowing for the creation of more complex molecules with enhanced pharmacological profiles. Researchers have been exploring various synthetic routes to modify this compound, aiming to optimize its biological activity and reduce potential side effects.

One of the most compelling aspects of 2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol is its potential as a scaffold for drug discovery. The thiophene core is a well-documented pharmacophore in many approved drugs, and modifications to this core can lead to novel therapeutic agents. The combination of an amino group and a trifluoromethyl group provides multiple sites for chemical manipulation, enabling the design of molecules with tailored properties. This flexibility has made thiophene derivatives a cornerstone in modern drug development.

Recent studies have highlighted the importance of fluorine-containing compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic and pharmacodynamic properties. In particular, the trifluoromethyl group enhances lipophilicity and binding affinity, which are crucial factors in drug design. 2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol exemplifies how strategic placement of fluorine atoms can lead to more effective therapeutic agents.

The synthesis of 2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to construct the desired molecular framework. These techniques allow for precise control over the placement of functional groups, resulting in compounds with high chemical integrity.

Biological evaluation of 2-amino-2-(trifluoromethyl)-5-(thiophenyl)ethanediol (a closely related compound) has revealed promising results in several preclinical models. These studies indicate potential therapeutic applications in areas such as oncology and neurology. The ability of this class of compounds to modulate biological pathways suggests that further exploration is warranted. Future research aims to elucidate the mechanisms of action of these molecules and identify new targets for intervention.

The role of computational chemistry in designing and optimizing thiophene derivatives cannot be overstated. Molecular modeling techniques have been instrumental in predicting the binding modes of these compounds with biological targets. By leveraging computational tools, researchers can accelerate the drug discovery process and reduce experimental costs. 2-amino(5-trifluoromethylthiophenyl)ethanediol serves as an excellent example of how computational methods can guide synthetic efforts towards biologically active molecules.

In conclusion,CAS no 1270515 13 3 represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents. The combination of an amino group and a trifluoromethyl substituent enhances its potential as a lead compound for drug discovery programs. As research continues to uncover new applications for thiophene derivatives,[product name] will undoubtedly play a crucial role in addressing unmet medical needs.

1270515-13-3 (2-amino-2-5-(trifluoromethyl)thiophen-2-ylethan-1-ol) Related Products

- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)

- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)

- 1351632-56-8(2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)

- 2228408-49-7(3,3-difluoro-3-(1-methyl-1H-indazol-3-yl)propan-1-ol)

- 1805398-45-1(Ethyl 2-aminomethyl-3-bromo-4-cyanophenylacetate)

- 13110-96-8(5-Acetylsalicylic acid)

- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)

- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

- 1804632-08-3(Methyl 5-(aminomethyl)-3-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)

- 1207061-66-2((2E)-N-(4-{(5-methyl-1,3,4-thiadiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)-3-phenylprop-2-enamide)